molecular formula C15H17ClN4O B6512538 1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951598-14-4

1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6512538
CAS No.: 951598-14-4
M. Wt: 304.77 g/mol
InChI Key: FWVLAWWMDFDZDB-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexyl group, and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step reaction process. One common method is the Huisgen cycloaddition reaction , which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction conditions include maintaining a temperature of around 50-70°C and using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur, where the chlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂O₂, room temperature.

  • Reduction: LiAlH₄, NaBH₄, 0°C to room temperature.

  • Substitution: Various nucleophiles, solvent such as DMF or DMSO, room temperature to 50°C.

Major Products Formed:

  • Oxidation: Chlorophenyl derivatives with higher oxidation states.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives with different nucleophiles replacing the chlorophenyl group.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Medicine: The compound may be explored for its therapeutic properties, including its potential use as an anti-inflammatory or antimicrobial agent.

  • Industry: It can be utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. For example, it could inhibit certain enzymes involved in inflammatory responses or microbial growth.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)piperazine

  • 1-(3-Chlorophenyl)-3-phenylurea

  • 1-(3-Chlorophenyl)-4-phenyl-1H-1,2,3-triazole

Uniqueness: 1-(3-Chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its triazole ring and cyclohexyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-cyclohexyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-11-5-4-8-13(9-11)20-10-14(18-19-20)15(21)17-12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVLAWWMDFDZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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